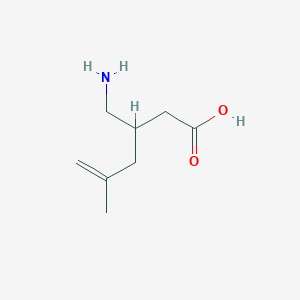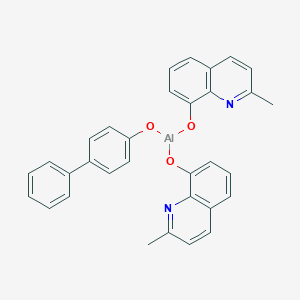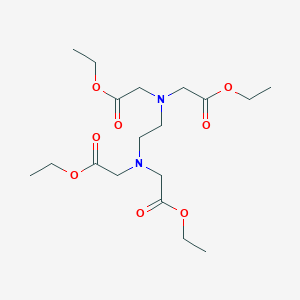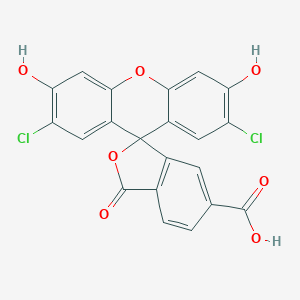![molecular formula C16H24O7 B134653 8-[(1r,2r,5r)-2-(2-羧乙基)-5-羟基-3-氧代环戊基]-6-氧代辛酸 CAS No. 24769-56-0](/img/structure/B134653.png)
8-[(1r,2r,5r)-2-(2-羧乙基)-5-羟基-3-氧代环戊基]-6-氧代辛酸
描述
The compound 8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid is a structurally complex molecule that may be related to the field of carbasugars and oxidative stress biomarkers. While none of the provided papers directly discuss this compound, they offer insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including dihydroxylation, acetylation, and olefination, as described in the synthesis of medium-ring carbasugars from D-glucose . These processes can be used to infer potential synthetic routes for the compound of interest, which may involve similar strategies to introduce hydroxyl groups, protect functional groups, and form carbon-carbon double bonds.
Molecular Structure Analysis
The molecular structure of related compounds, such as 8-carboxy-1-hydroxy-2-oxobicyclo[3,2,2]non-6-ene-9,4-carbolactone, has been determined using X-ray crystallography . This technique could potentially be applied to determine the precise three-dimensional structure of 8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid, revealing details such as stereochemistry and conformation.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including oxidation and hydroboration, as seen in the elaboration of exomethylenecyclooctanes . Understanding these reactions is crucial for modifying the compound's functional groups and for potential applications in inhibiting glycosidases or other biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be studied using techniques such as vibrational spectroscopy, NMR, and quantum chemical computations . These methods provide information on vibrational frequencies, geometrical parameters, and electronic properties, which are essential for understanding the behavior of the compound under different conditions and in various chemical reactions.
Relevant Case Studies
Although the provided papers do not include case studies directly related to the compound, they do discuss the analysis of oxidative DNA damage products like 8-hydroxy-2'-deoxyguanosine as markers of cellular oxidative stress and carcinogenesis . These studies highlight the importance of such compounds in assessing the risk of diseases and the potential therapeutic applications of inhibitors targeting oxidative stress pathways.
科学研究应用
了解羧酸对生物催化剂的抑制
羧酸,包括与指定化合物相似的结构,在生物可再生化学品的生产中显示出巨大的潜力。这些酸可以使用工程微生物发酵产生,但在较低浓度下会产生抑制作用,影响产量。提高微生物对这种抑制的稳健性的策略包括了解对细胞膜和内部 pH 值的影响,这突出了代谢工程对工业应用的重要性 (Jarboe、Royce 和 Liu,2013)。
抗氧化特性和构效关系
羟基肉桂酸的抗氧化特性与指定化合物具有核心的结构,已被充分记录。研究强调了不饱和键和特定结构修饰对抗氧化活性的重要性。这些见解对于开发有效的抗氧化剂以管理氧化应激相关疾病至关重要,强调了该化合物在药物化学中的相关性 (Razzaghi-Asl 等,2013)。
在皮肤病学和化妆品配方中的应用
羟基酸,包括与指定化合物在结构上相关的变体,是护肤品和治疗配方中不可或缺的成分。它们在治疗光老化、痤疮和色素沉着障碍等方面的作用得到了大量研究的支持,指出了它们在皮肤病学应用中的多功能性 (Kornhauser、Coelho 和 Hearing,2010)。
从生物质中提取的生物技术途径
乳酸,通过其生产途径与指定化合物密切相关,通过生物技术途径作为各种化学品的先驱。它的多功能性突出了此类羧酸在绿色化学中的潜力,为从生物质中生产增值化学品提供了可持续的替代方案 (Gao、Ma 和 Xu,2011)。
属性
IUPAC Name |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZCYLYLVCSNH-JHJVBQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947678 | |
| Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetranor-PGEM | |
CAS RN |
24769-56-0 | |
| Record name | 11α-Hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24769-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11alpha-Hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024769560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)



